2,2-Dimethyl-4-oxohexanoic acid
Description
Properties
CAS No. |
15118-53-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
WCDLSRSKDWMPNQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(C)(C)C(=O)O |
Canonical SMILES |
CCC(=O)CC(C)(C)C(=O)O |
Synonyms |
2,2-Dimethyl-4-oxohexanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2,2-dimethyl-4-oxohexanoic acid and related compounds:
Preparation Methods
Reaction Mechanism and Catalytic Systems
The most industrially viable method involves the condensation of acetone with acrylic acid or its derivatives (e.g., acrylonitrile, acrylic acid esters) in the presence of basic catalysts. This reaction proceeds via a Michael addition mechanism, where the enolate of acetone attacks the α,β-unsaturated carbonyl compound. Key catalysts include primary amines (e.g., isopropylamine, ethylenediamine) and Schiff bases derived from acetone and amines. For example, isopropylamine at 0.01–0.2 mol per mole of acrylic acid component facilitates the formation of 2,2-dimethyl-4-oxohexanoic acid with yields up to 95% under optimized conditions.
Optimization of Reaction Conditions
The reaction is typically conducted at 200–240°C under continuous or batch conditions. A critical parameter is the addition of 2–8 wt% mesityl oxide, a self-condensation byproduct of acetone, which suppresses further acetone dimerization and improves selectivity. In a representative experiment, a mixture of 19.8 wt% acrylic acid, 1.0 wt% isopropylamine, and 0.05 wt% hydroquinone (radical inhibitor) heated at 230°C for one hour yielded 12.8 wt% 5-oxo-hexanoic acid (precursor to this compound) with 65.65% conversion of acrylic acid.
Table 1: Performance of Base-Catalyzed Condensation under Varied Conditions
Stereoselective Synthesis via Protected Derivatives
Protection Strategies for Carboxylic Acid and Hydroxyl Groups
To integrate this compound into stereochemically sensitive systems like didemnins, protecting groups are essential. Two advanced routes have been developed:
-
TBS-Protected Intermediate (Compound 7) : A modified literature method involves protecting the carboxylic acid as a tert-butyl ester and the hydroxyl group as a TBS ether. Deprotection with trifluoroacetic acid (TFA) followed by amide coupling with (S)-leucine derivatives yields diastereomerically pure intermediates.
-
Novel Benzyl-Protected Derivative (Compound 16) : This route employs benzyl ether protection, enabling orthogonal deprotection. Oxidation of the hydroxyl group to a ketone post-deprotection ensures compatibility with peptide elongation.
Diastereomer Separation and Optical Purity
Diastereomeric mixtures generated during amide bond formation (e.g., intermediates 11, 22, and 23) are separable via silica gel chromatography. Optical purity exceeding 98% has been achieved using chiral stationary phases, critical for pharmaceutical applications.
Continuous-Flow Synthesis and Byproduct Management
Advantages of Continuous Reactors
Continuous-flow systems enhance heat transfer and reduce mesityl oxide formation. Recycling unreacted acetone and acrylic acid through distillation improves atom economy, achieving 95% yield of this compound with <5% mesityl oxide byproduct.
Solvent and Catalyst Recovery
Ethyl acetate and dichloromethane are effective for extracting the product from aqueous reaction mixtures. Catalysts like isopropylamine are recovered via acid-base extraction, reducing waste.
Challenges and Innovations
Byproduct Formation and Mitigation
Mesityl oxide, a persistent byproduct, is minimized using radical inhibitors (e.g., hydroquinone) and optimized residence times. Catalytic hydrogenation has been explored to convert mesityl oxide back to acetone, though this adds complexity.
Scalability of Stereoselective Routes
While bench-scale syntheses of protected derivatives are well-established, industrial-scale production requires cost-effective enantioselective catalysis. Recent advances in organocatalytic asymmetric Michael additions show promise but remain untested for this substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
